molecular formula C12H13F2NO B2877956 N-[1-(2,6-difluorophenyl)propan-2-yl]prop-2-enamide CAS No. 1183100-17-5

N-[1-(2,6-difluorophenyl)propan-2-yl]prop-2-enamide

Cat. No. B2877956
CAS RN: 1183100-17-5
M. Wt: 225.239
InChI Key: ZLCKYHNLGMTHPK-UHFFFAOYSA-N
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Description

“N-[1-(2,6-difluorophenyl)propan-2-yl]prop-2-enamide” is a fluorinated chalcone . Chalcones are aromatic ketones that form the central core for a variety of important biological compounds. They contribute to a wide spectrum of biological activities such as anticancer, anti-inflammatory, and antimicrobial activities .


Synthesis Analysis

This compound was synthesized in a 90% yield and crystallized by a slow evaporation technique .


Molecular Structure Analysis

The fluorinated chalcone crystallized in a centrosymmetric space group P 2 1 / c stabilized by the C–H⋯O and C–H⋯F interactions and the π⋯π contact . The crystalline environment was simulated through the supermolecule approach where a bulk with 378,000 atoms was built .


Chemical Reactions Analysis

The electric parameters were calculated at the DFT/CAM-B3LYP/6-311++G (d,p) level as a function of the electric field frequency . Molecular theoretical calculations such as infrared spectrum assignments, frontier molecular orbital analysis, and MEP were implemented, revealing that the most positive region is around the hydrogen atoms of the aromatic rings, and electrophilic attack occurs on the carbonyl group .


Physical And Chemical Properties Analysis

The macroscopic parameters such as linear refractive index and third-order nonlinear susceptibility ( χ(3)) were calculated, and the results were compared with experimental data obtained from the literature . The χ(3) -value for the chalcone crystal is 369.294 × 10 −22 m 2 V −2, higher than those obtained from a few similar types of molecule, showing that the chalcone crystal can be considered as a nonlinear optical material .

Scientific Research Applications

Fluorine-Containing Compounds in Synthetic Chemistry

  • 19F NMR Studies : Research involving fluorine-containing compounds, such as N-[1-(2,6-difluorophenyl)propan-2-yl]prop-2-enamide derivatives, often focuses on their unique reactivity and properties. For example, 19F NMR studies have been utilized to understand the behavior of Diels-Alder adducts with hindered rotation around N-C bonds, indicating the significant role fluorine atoms play in influencing molecular dynamics and structural characteristics (Bynum et al., 1998).

  • Nucleophilic Vinylic Substitution (S(N)V) Reaction : The presence of fluorine atoms in compounds like gem-difluoroenamides has been explored for the synthesis of fluorinated heterocycles. These fluorine atoms provide unique electrophilic reactivity, facilitating the formation of 2-fluoro-1,4-benzoxazines and benzoxazepin-5-ones, showcasing the versatility of fluorine in synthetic organic chemistry (Meiresonne et al., 2015).

Material Science and Polymer Chemistry

  • Furanic-Aliphatic Polyamides : The application of fluorinated enamides in the development of sustainable polymeric materials has been investigated. Furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides represent a promising class of materials with potential as sustainable alternatives to polyphthalamides, highlighting the role of fluorinated components in enhancing material properties (Jiang et al., 2015).

  • Enzymatic Polymerization : The enzymatic polymerization of these materials indicates a significant increase in molecular weights with the concentration of catalysts, providing insights into the synthesis of high-performance materials with commercial interest. This emphasizes the utility of fluorine-containing compounds in developing advanced materials through green chemistry approaches.

properties

IUPAC Name

N-[1-(2,6-difluorophenyl)propan-2-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO/c1-3-12(16)15-8(2)7-9-10(13)5-4-6-11(9)14/h3-6,8H,1,7H2,2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLCKYHNLGMTHPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C=CC=C1F)F)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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